molecular formula C12H24O B110159 9-Dodecen-1-ol, (9E)- CAS No. 35237-62-8

9-Dodecen-1-ol, (9E)-

Cat. No.: B110159
CAS No.: 35237-62-8
M. Wt: 184.32 g/mol
InChI Key: GJNNIRNIXNLOJP-ONEGZZNKSA-N
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Description

9-Dodecen-1-ol, (9E)-, also known as (E)-9-Dodecen-1-ol, is an organic compound with the molecular formula C12H24O. It is a long-chain unsaturated alcohol with a double bond located at the ninth carbon atom in the trans configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecen-1-ol, (9E)-, can be achieved through various methods. One common approach involves the reduction of 9-Dodecenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, 9-Dodecen-1-ol, (9E)-, can be produced through the hydroformylation of 1-Dodecene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-Dodecene using a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then hydrogenated to form the desired alcohol.

Types of Reactions:

    Oxidation: 9-Dodecen-1-ol, (9E)-, can undergo oxidation reactions to form 9-Dodecenal or 9-Dodecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: 9-Dodecen-1-ol, (9E)-, can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 9-Dodecenal, 9-Dodecenoic acid.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

9-Dodecen-1-ol, (9E)-, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pheromones and other complex organic molecules.

    Biology: The compound is studied for its role in insect communication and behavior, particularly in the context of pheromone signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.

    Industry: 9-Dodecen-1-ol, (9E)-, is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Dodecen-1-ol, (9E)-, primarily involves its interaction with specific molecular targets such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In the context of its use as a pheromone, the compound’s structure and functional groups play a crucial role in its recognition and binding affinity to the target receptors.

Comparison with Similar Compounds

    9-Dodecen-1-ol, (9Z)-: The cis isomer of 9-Dodecen-1-ol, which has a different spatial arrangement of the double bond.

    1-Dodecanol: A saturated alcohol with no double bonds.

    9-Dodecenal: An aldehyde derivative of 9-Dodecen-1-ol.

Uniqueness: 9-Dodecen-1-ol, (9E)-, is unique due to its trans configuration of the double bond, which imparts distinct chemical and biological properties. This configuration influences its reactivity, binding affinity to receptors, and overall effectiveness in various applications compared to its cis isomer and other similar compounds.

Properties

IUPAC Name

(E)-dodec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNIRNIXNLOJP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885613
Record name 9-Dodecen-1-ol, (9E)-
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35237-62-8, 35148-18-6
Record name (E)-9-Dodecen-1-ol
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Record name 9-Dodecen-1-ol, (9Z)-
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Record name 9-Dodecen-1-ol, (9E)-
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Record name 9-Dodecen-1-ol, (9E)-
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Record name 9-Dodecen-1-ol, (9E)-
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Record name 9-DODECEN-1-OL, (9E)-
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Synthesis routes and methods I

Procedure details

6212 g (34.8 moles) of dodec-9-yn-1-ol and 316 g of N-methylmorpholine are dissolved in 46 l of methanol in a 100 l glass flask, and 62 g of a catalyst (0.7% Pd and 3.1% of Zn on a CaCO3 carrier) are suspended in the solution. Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation is carried out at from 0° to 5° C. and under a hydrogen pressure of 0.1 bar above atmospheric pressure until the absorption of hydrogen is complete. The methanol and morpholine are stripped off to give 6,200 g of dodec-9-en-1-ol containing 96.6% of the cis compound and 2.1% of the trans compound.
Quantity
6212 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
46 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
catalyst
Quantity
62 g
Type
catalyst
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catalyst
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Name
Quantity
0 (± 1) mol
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catalyst
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Yield
96.6%

Synthesis routes and methods II

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is TRANS-9-DODECEN-1-OL synthesized in the laboratory according to the research?

A1: The research outlines a multi-step synthesis of TRANS-9-DODECEN-1-OL []. It begins with the dehydrogenation of 1,9-nonanediol to produce 9-hydroxynonanal []. This compound is then reacted with acetone under basic conditions to yield 14-hydroxy-trans-5-tetradecen-2-one []. A Wolff-Kishner reduction of this intermediate then produces the final product, TRANS-9-DODECEN-1-OL [].

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